molecular formula C17H15N3O3 B2479059 N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide CAS No. 2137478-22-7

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide

Cat. No.: B2479059
CAS No.: 2137478-22-7
M. Wt: 309.325
InChI Key: SAWKGOHQVVGAJV-UHFFFAOYSA-N
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Description

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Scientific Research Applications

Aminopeptidase N Inhibition

One study involved the synthesis of N-substituted-2,6-dioxopiperidin derivatives to inhibit Aminopeptidase N (APN/CD13), a zinc-dependent metallo-exopeptidase overexpressed in tumor cells. These compounds play a critical role in tumor invasion, metastasis, and angiogenesis. One derivative, compound 8, showed some inhibitory activity, suggesting potential for cancer therapy research (Xu Wen-fang, 2011).

Non-Linear Optical Properties and Anticancer Activity

Another research focused on the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, demonstrating its potential in non-linear optical (NLO) properties and molecular docking analysis for anticancer activity. This study highlights its potential in developing new therapeutic agents for cancer treatment (R. Jayarajan et al., 2019).

Antitubercular and Antibacterial Activities

Research in 2020 synthesized novel N-substituted carboxamide derivatives, showing promising antitubercular and antibacterial activities. These compounds demonstrated more potency than reference drugs Pyrazinamide and Streptomycin in some cases, indicating their potential in antimicrobial research (S. Bodige et al., 2020).

TNF-α Inhibitory Activity

A study synthesized novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines for inhibiting tumor necrosis factor-α (TNF-α), a significant factor in neuroinflammation associated with neurodegenerative disorders. Some compounds exhibited potent TNF-α lowering activity, which could have implications for treating Alzheimer's and Parkinson's diseases (Weiming Luo et al., 2011).

Synthesis for Anticancer Agents

In 2009, a study synthesized functionalized amino acid derivatives as new pharmacophores for anticancer agents. Certain compounds showed interesting cytotoxicity against ovarian and oral cancer cell lines, underlining their potential for designing new anticancer drugs (Vivek Kumar et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Immunomodulatory Imide Drugs (IMiDs) . These drugs adjust immune responses and contain an imide group .

Mode of Action

This compound, like other IMiDs, modulates the activity of CRBN . The compound interacts with CRBN, leading to changes in the protein’s function . This interaction can influence various cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

The compound affects the protein degradation pathway . It works by recognizing E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .

Pharmacokinetics

The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the specific role of the degraded protein . For instance, if the target protein is involved in disease pathogenesis, its degradation could potentially alleviate disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKGOHQVVGAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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